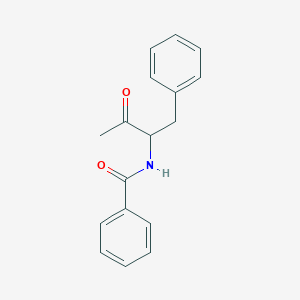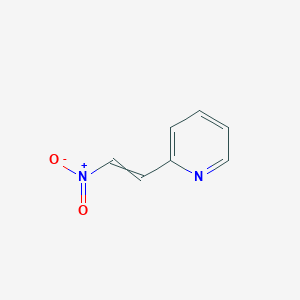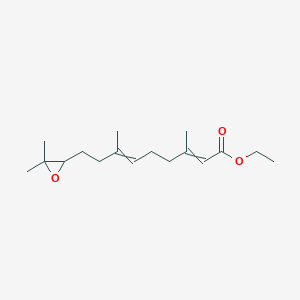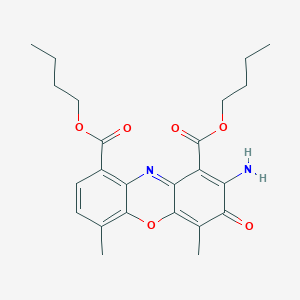
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a condensation reaction between an appropriate o-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Amino and Ester Groups: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The ester groups can be introduced through esterification reactions using butanol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Applications De Recherche Scientifique
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its phenoxazine core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxazine core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid bis[1-[10,13-dimethyl-2,5,8,11,14-pentaoxo-3,9-di(propan-2-yl)-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-6-yl]ethyl] ester
- Actinomycin D
Uniqueness
Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is unique due to its specific combination of functional groups and its phenoxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic effects.
Propriétés
Numéro CAS |
13397-16-5 |
|---|---|
Formule moléculaire |
C24H28N2O6 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-5-7-11-30-23(28)15-10-9-13(3)21-18(15)26-19-16(24(29)31-12-8-6-2)17(25)20(27)14(4)22(19)32-21/h9-10H,5-8,11-12,25H2,1-4H3 |
Clé InChI |
RKUBGKKVMXERRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


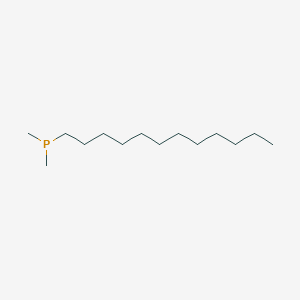
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)

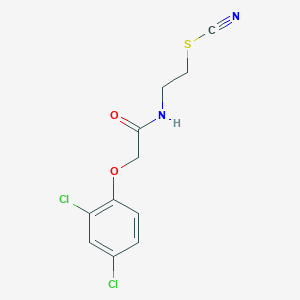
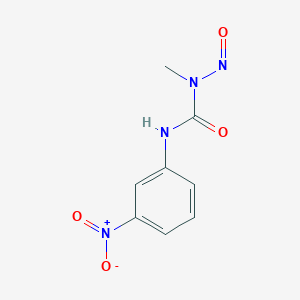
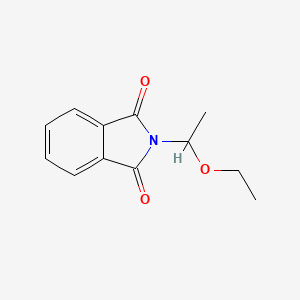
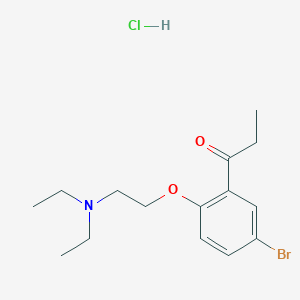

![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


